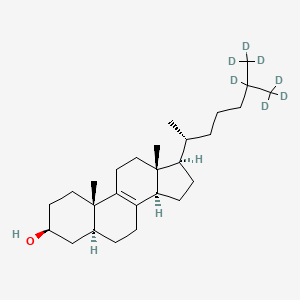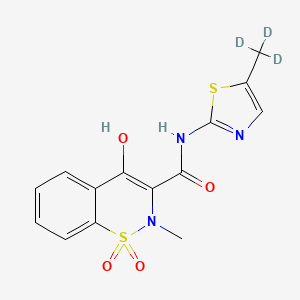
Meloxicam-d3-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Meloxicam-d3-1 is a deuterium-labeled version of Meloxicam, a non-steroidal anti-inflammatory drug (NSAID). The incorporation of deuterium, a stable heavy isotope of hydrogen, into the Meloxicam molecule results in this compound. This modification is primarily used for pharmacokinetic and metabolic studies, as deuterium can alter the pharmacokinetic and metabolic profiles of the drug .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Meloxicam-d3-1 involves the incorporation of deuterium into the Meloxicam molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent incorporation of deuterium into the Meloxicam molecule. The final product undergoes rigorous quality control to ensure its purity and isotopic labeling .
Analyse Chemischer Reaktionen
Types of Reactions
Meloxicam-d3-1, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding sulfoxide and sulfone derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the sulfoxide group.
Substitution: This compound can participate in substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Reduced forms of the sulfoxide group.
Substitution: Halogenated and nitrated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Meloxicam-d3-1 is widely used in scientific research for various applications:
Chemistry: It serves as a tracer in pharmacokinetic studies to understand the drug’s absorption, distribution, metabolism, and excretion.
Biology: Used in studies to investigate the biological effects of deuterium incorporation on cellular processes.
Medicine: Helps in the development of new NSAIDs with improved pharmacokinetic profiles.
Wirkmechanismus
Meloxicam-d3-1 exerts its effects by inhibiting the activity of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to a decreased synthesis of prostaglandins, which are mediators of inflammation and pain. The deuterium labeling does not significantly alter the mechanism of action but can affect the drug’s pharmacokinetics, potentially leading to prolonged action and reduced side effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Meloxicam: The non-deuterated version of Meloxicam-d3-1.
Piroxicam: Another NSAID with a similar structure and mechanism of action.
Tenoxicam: A related NSAID with similar therapeutic uses.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The incorporation of deuterium can lead to improved metabolic stability and altered pharmacokinetic profiles, making it a valuable tool in drug development and research .
Eigenschaften
Molekularformel |
C14H13N3O4S2 |
|---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
4-hydroxy-2-methyl-1,1-dioxo-N-[5-(trideuteriomethyl)-1,3-thiazol-2-yl]-1λ6,2-benzothiazine-3-carboxamide |
InChI |
InChI=1S/C14H13N3O4S2/c1-8-7-15-14(22-8)16-13(19)11-12(18)9-5-3-4-6-10(9)23(20,21)17(11)2/h3-7,18H,1-2H3,(H,15,16,19)/i1D3 |
InChI-Schlüssel |
ZRVUJXDFFKFLMG-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O |
Kanonische SMILES |
CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5](/img/structure/B12413736.png)
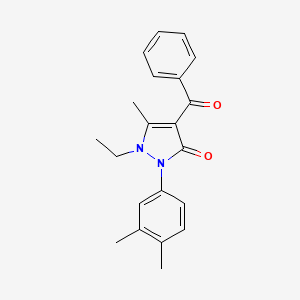
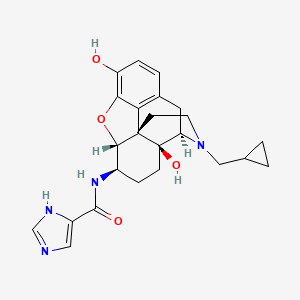


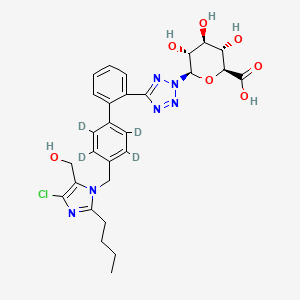
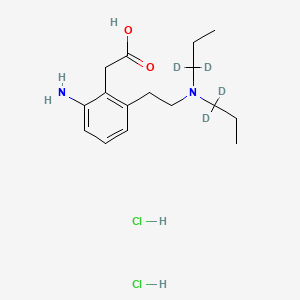
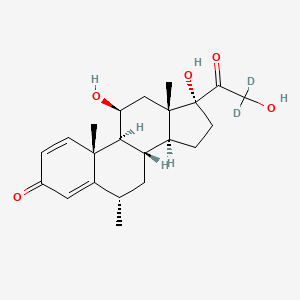
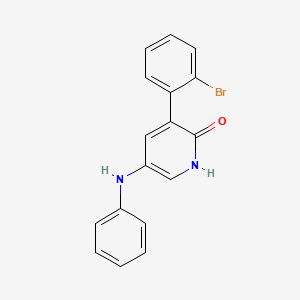
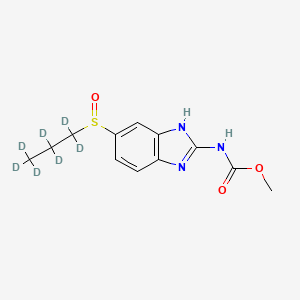
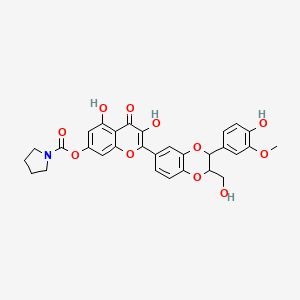

![(2S,3R,4S)-3,4-dihydroxy-7-methylidene-2-[(E)-prop-1-enyl]-3,4-dihydro-2H-furo[3,4-b]pyran-5-one](/img/structure/B12413796.png)
